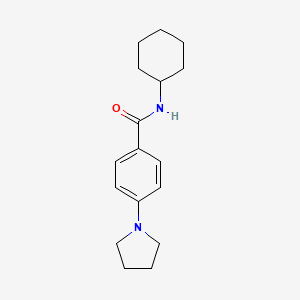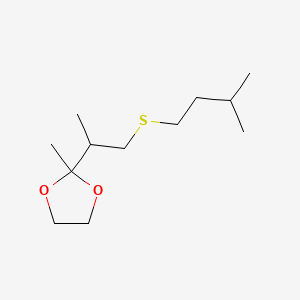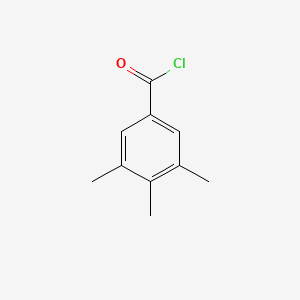
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is a chiral compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:
Formation of the Alkyne Group: This can be achieved through the use of acetylene derivatives and appropriate catalysts.
Introduction of the Hydroxyl Group: This step may involve oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. The alkyne group may participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
- (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Uniqueness
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This uniqueness allows for specific applications in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h7-9,11-12H,6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
YZGVAJYJPSGLLK-HRDYMLBCSA-N |
Isomerische SMILES |
CC#CC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
Kanonische SMILES |
CC#CCC(C)C(C(C(=O)O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


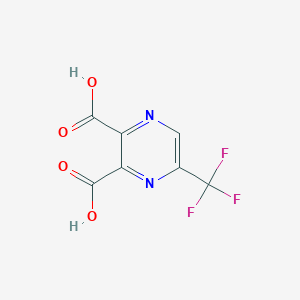
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
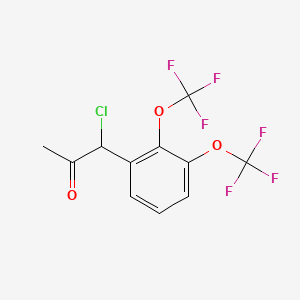
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
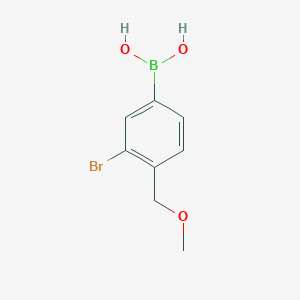
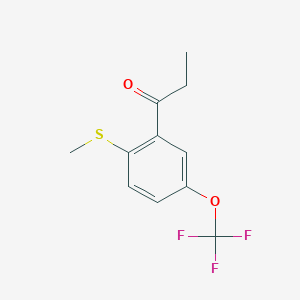
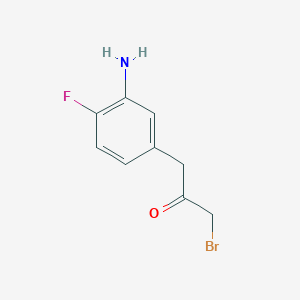

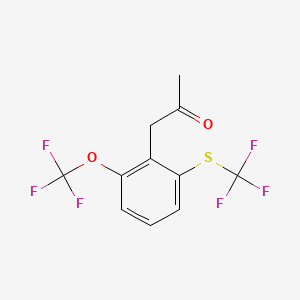

![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)
